13-epi-10-DAB
Overview
Description
13-epi-10-DAB, also known as 13-epi-10-Deacetyl Baccatin III, is a natural organic compound . It is closely related to 10-Deacetylbaccatins, which are a series of compounds isolated from the yew tree (Genera Taxus) . The molecular formula of 13-epi-10-DAB is C29H36O10 .
Synthesis Analysis
The synthesis of 13-epi-10-DAB involves the enzyme 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which is a key rate-limiting enzyme of the Taxol biosynthetic pathway . This enzyme is capable of catalyzing 10-deacetylbaccatin III into baccatin III . The DBAT enzyme has been cloned from the Taxol-producing endophytic fungus Lasiodiplodia theobromae and has been expressed and purified for use in the synthesis process .Molecular Structure Analysis
The molecular structure of 13-epi-10-DAB contains a total of 79 bonds, including 43 non-H bonds, 10 multiple bonds, 5 rotatable bonds, 4 double bonds, and 6 aromatic bonds . It also includes 1 four-membered ring, 3 six-membered rings, 2 eight-membered rings, 1 ten-membered ring, and 1 twelve-membered ring .Chemical Reactions Analysis
The key chemical reaction in the synthesis of 13-epi-10-DAB involves the DBAT enzyme, which catalyzes the conversion of 10-deacetylbaccatin III into baccatin III . This reaction is a crucial step in the Taxol biosynthetic pathway .Scientific Research Applications
Microbial Transformation of 10-DAB
Research has shown that microbial transformation plays a significant role in the structural alteration of 10-deacetylbaccatin III (10-DAB). One study highlighted the transformation of 10-DAB and 13-DeBAC by different microorganisms, resulting in various derivatives. Trametes hirsuta, for instance, induced 13-oxidation of 10-DAB, producing high yields of a specific compound. Similarly, Curvularia lunata was found to transform 10-DAB into different compounds, showcasing the potential of microbial transformation in deriving new substances from 10-DAB (Arnone et al., 2006).
Enzymatic Catalysis and Conversion
The enzymatic conversion of 7-epi-10-DAB III to 10-DAB III has been studied, identifying microorganisms capable of this transformation. The research explored optimal conditions, including solvent, pH, microorganisms involved, transformation time, and substrate concentration, for the conversion process. The results demonstrated the potential of enzymatic catalysis in the structural modification and enhancement of 10-DAB derivatives (Feng et al., 2010).
Synthesis and Chemical Transformation
Pyrrolidine Azasugars and Homoazasugars Synthesis
Research into pyrrolidine azasugars and homoazasugars, based on a highly diastereoselective synthesis involving 13a, a key building block, has shown promise. The study successfully demonstrated the versatility of 13a in the asymmetric synthesis of various naturally occurring compounds, including DAB 1, LAB 1, and N-hydroxyethyl-DAB 1, among others. This highlights the potential of chemical synthesis in creating diverse and structurally complex derivatives from base compounds like 10-DAB (Zhou et al., 2007).
properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15R)-4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3/t17-,18+,19-,21-,22+,24+,27-,28+,29-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLXLRUDGLRYDR-LHDQCKIRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415718 | |
Record name | 13-epi-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-epi-10-DAB | |
CAS RN |
172018-16-5 | |
Record name | 13-epi-10-DAB | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20415718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.